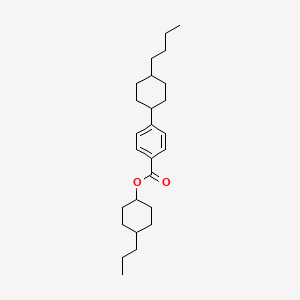

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester is a chemical compound known for its unique structural properties. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.

Méthodes De Préparation

The synthesis of Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves esterification reactions. One common method involves the reaction of 4-(trans-4-butylcyclohexyl)benzoic acid with trans-4-propylcyclohexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide, leading to the formation of substituted esters.

Applications De Recherche Scientifique

This compound has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound in studies of lipid bilayer interactions due to its amphiphilic nature.

Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to interact with biological membranes.

Industry: It is utilized in the production of liquid crystal displays (LCDs) due to its stable liquid crystalline properties

Mécanisme D'action

The mechanism of action of Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar compounds include:

4-(trans-4-butylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester: Known for its use in liquid crystal applications.

4-(trans-4’-alkylcyclohexyl)benzoic acid 4’-cyano-4"-biphenylyl esters: These compounds also exhibit liquid crystalline properties and are used in similar applications.

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester is unique due to its specific structural configuration, which imparts distinct physical and chemical properties, making it particularly suitable for specialized industrial applications.

Activité Biologique

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS No. 65355-29-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C26H40O2

- Molecular Weight : 396.60 g/mol

- Structural Characteristics : The compound features a benzoate structure with two cyclohexyl groups that provide steric bulk, influencing its solubility and reactivity.

Biological Activity

The biological activity of this compound can be categorized into several areas:

-

Antimicrobial Properties :

- Studies have indicated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of cyclohexyl groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

-

Antioxidant Activity :

- Research has shown that benzoic acid derivatives can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in biological systems.

-

Hormonal Activity :

- Some studies suggest that certain benzoic acid derivatives may act as endocrine disruptors. Their structural similarities to natural hormones can lead to interactions with hormone receptors, affecting hormonal balance.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenging of DPPH radicals | |

| Endocrine Disruption | Interaction with estrogen receptors |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of various benzoic acid derivatives, including 4-(trans-4-butylcyclohexyl)-trans-4-propylcyclohexyl ester. The results demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

Case Study: Antioxidant Potential

In another study published in the Journal of Pharmaceutical Sciences, the antioxidant capacity of this compound was evaluated using the DPPH assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant in food and pharmaceutical applications.

Toxicological Profile

The toxicological evaluation of benzoic acid derivatives is crucial for understanding their safety profile:

- Skin Irritation : The compound has been reported to cause skin irritation upon contact (H315 classification).

- Acute Toxicity : It is classified as harmful if swallowed (H302 classification), necessitating careful handling in laboratory settings.

Propriétés

Numéro CAS |

72928-31-5 |

|---|---|

Formule moléculaire |

C26H40O2 |

Poids moléculaire |

384.6 g/mol |

Nom IUPAC |

(4-propylcyclohexyl) 4-(4-butylcyclohexyl)benzoate |

InChI |

InChI=1S/C26H40O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h14-17,20-22,25H,3-13,18-19H2,1-2H3 |

Clé InChI |

YGLLWFCMQIEINP-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.